Product packaging for (1-Phenylpiperidin-3-yl)methanol(Cat. No.:CAS No. 1081515-81-2)

(1-Phenylpiperidin-3-yl)methanol

Cat. No.: B1603976
CAS No.: 1081515-81-2
M. Wt: 191.27 g/mol
InChI Key: DWXSPTMWXSKPBX-UHFFFAOYSA-N
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Description

(1-Phenylpiperidin-3-yl)methanol (CAS 1081515-81-2) is a piperidine derivative chemical compound offered for research and development purposes. This compound features a piperidine ring core substituted with a phenyl group at the nitrogen atom and a hydroxymethyl group at the 3-position. The piperidine scaffold is a common structural motif in medicinal chemistry and drug discovery, often employed in the synthesis of more complex molecules for pharmaceutical and biological investigation . While the specific biological mechanisms of this compound are compound-dependent and require further investigation by researchers, structurally similar piperidin-3-yl derivatives have been utilized in scientific studies to explore interactions with various biological targets. Related compounds have been investigated as potential inhibitors of targets such as the NLRP3 inflammasome, which is implicated in inflammatory diseases , and have served as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) . This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and in compliance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B1603976 (1-Phenylpiperidin-3-yl)methanol CAS No. 1081515-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-phenylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-3,6-7,11,14H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXSPTMWXSKPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625232
Record name (1-Phenylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081515-81-2
Record name (1-Phenylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 Phenylpiperidin 3 Yl Methanol

Established Synthetic Routes to (1-Phenylpiperidin-3-yl)methanol and its Analogues

The construction of the this compound molecule relies on fundamental organic reactions that have been optimized for the synthesis of substituted piperidines. These routes often involve multi-step sequences, beginning with simple organic precursors and employing reactions that build the heterocyclic ring and introduce the desired functional groups.

The synthesis of piperidine (B6355638) derivatives like this compound typically commences with readily available organic precursors. A common strategy involves the use of a piperidine ring that is already formed or is constructed during the synthetic sequence. For instance, the synthesis can start from a precursor like 3-piperidinemethanol (B147432) or a derivative of nicotinic acid (pyridine-3-carboxylic acid). The N-phenyl group is then introduced at a later stage, often through N-arylation reactions. Alternatively, the piperidine ring itself can be constructed from acyclic precursors through cyclization reactions.

Alkylation is a fundamental process for introducing substituents onto the piperidine ring. However, direct alkylation of amines, such as piperidine, with alkyl halides can be challenging to control. masterorganicchemistry.com This method often leads to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, which complicates purification and reduces the yield of the desired mono-alkylated product. masterorganicchemistry.com For this reason, alternative methods like reductive amination are frequently preferred for achieving controlled N-alkylation. masterorganicchemistry.com

The introduction of the hydroxymethyl group (-CH2OH) at the 3-position of the piperidine ring is a crucial step. A standard and efficient method to achieve this is through the reduction of a corresponding carboxylic acid or ester functional group at the same position. For example, a precursor such as 1-phenylpiperidine-3-carboxylic acid or its ethyl ester can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH4) to yield the primary alcohol, this compound. This transformation is a reliable and widely used method for converting carboxylic acid derivatives to their corresponding alcohols.

Reductive amination is a highly versatile and powerful method for forming C-N bonds and is central to the synthesis of many piperidine derivatives. researchgate.net This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or an iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comharvard.edu This approach effectively avoids the issue of overalkylation often encountered with direct alkylation. masterorganicchemistry.com

Several reducing agents are commonly employed in reductive amination, each with specific advantages:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is a mild and selective reagent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones. harvard.edu It is known for its high functional group tolerance and does not require strict pH control. harvard.edu

Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent, NaBH₃CN, is effective at reducing imines much faster than ketones or aldehydes, especially under mildly acidic conditions (pH 6-7). harvard.edu However, its toxicity and the potential release of cyanide are significant drawbacks. harvard.edu

Hydrogenation (H₂/Catalyst): Catalytic hydrogenation, often using palladium on carbon (Pd/C), is another effective method for reducing the imine intermediate. organic-chemistry.org

The choice of reducing agent can be optimized based on the specific substrates and desired reaction conditions. organic-chemistry.org

Reducing Agent Key Features Advantages Disadvantages
Sodium triacetoxyborohydride (NaBH(OAc)₃) Mild and selectiveHigh yield, broad substrate scope, no cyanide byproducts. harvard.edu---
Sodium cyanoborohydride (NaBH₃CN) Selectively reduces iminium ionsEffective under mild acidic conditions. harvard.eduHighly toxic. harvard.edu
Catalytic Hydrogenation (H₂/Pd/C) Uses hydrogen gas and a metal catalystEffective for various substrates. organic-chemistry.orgRequires specialized hydrogenation equipment.

The Mannich reaction is a powerful tool for constructing the piperidine ring itself. A notable example is a stereoselective, three-component vinylogous Mannich-type reaction. rsc.org This biomimetic strategy is inspired by the biosynthesis of piperidine alkaloids, where the intermediate Δ1-piperideine is formed from L-lysine. rsc.org In the synthetic version, a functionalized dienolate can react with an aldehyde and an amine source in a one-pot process to generate a dihydropyridinone adduct. rsc.org This adduct serves as a versatile intermediate that can be further modified to create a variety of multi-substituted chiral piperidines, showcasing a highly efficient method for building the core heterocyclic scaffold. rsc.org

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency. mdpi.com In the context of synthesizing this compound and its analogues, the Buchwald-Hartwig amination is particularly relevant. This reaction enables the N-arylation of primary and secondary amines, providing a direct route to introduce the phenyl group onto the piperidine nitrogen.

Furthermore, palladium catalysis is employed in a wide array of other transformations that can be used to synthesize complex derivatives. mdpi.com Reactions such as Suzuki, Heck, and Sonogashira couplings allow for the functionalization of the piperidine or the phenyl ring with various substituents. mdpi.com These one-pot, multi-step processes, often utilizing a single palladium catalyst for several transformations, enhance synthetic efficiency and align with the principles of green chemistry by reducing waste and intermediate purification steps. mdpi.comnih.gov The versatility of palladium catalysts allows for the synthesis of a broad range of structurally diverse piperidine derivatives from accessible starting materials. nih.gov

Enantioselective Synthesis Approaches

The synthesis of enantiomerically pure piperidine derivatives is crucial for the development of chiral drugs and catalysts. Common strategies for achieving enantioselectivity include the use of chiral auxiliaries, asymmetric catalysis, and chiral resolution. For a molecule like this compound, enantioselective synthesis could theoretically be approached through several pathways. One potential method involves the asymmetric reduction of a corresponding ketone, 1-phenyl-3-ketopiperidine, using chiral reducing agents or catalysts. Another approach could be the asymmetric hydrogenation of a suitable unsaturated precursor, such as a tetrahydropyridine (B1245486) derivative.

However, a detailed search of scientific databases does not yield specific, documented methods for the enantioselective synthesis of this compound. While there is extensive literature on the asymmetric synthesis of other substituted piperidines, including those with different substitution patterns or N-substituents, these methods cannot be directly extrapolated to provide specific catalysts, reaction conditions, or enantiomeric excess values for the target molecule without experimental validation.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. For the synthesis of substituted piperidines, various MCRs have been developed. A plausible, though not explicitly documented, MCR approach to this compound or its precursors could involve a variation of the Mannich reaction or a tandem aza-Diels-Alder reaction.

Despite the synthetic power of MCRs, the literature lacks a specific one-pot, multicomponent reaction that directly yields this compound. General MCRs for piperidine synthesis have been reported, but these typically result in different substitution patterns. Without dedicated research, the feasibility and specific conditions for an MCR leading to this compound remain hypothetical.

Chemical Reactivity and Functional Group Transformations

Oxidation Reactions of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group in this compound is expected to undergo standard oxidation reactions to yield the corresponding aldehyde, 1-phenylpiperidine-3-carbaldehyde, or carboxylic acid, 1-phenylpiperidine-3-carboxylic acid. A variety of oxidizing agents could be employed for these transformations. For the selective oxidation to the aldehyde, reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions would likely be effective. For the conversion to the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) would be necessary.

While these are standard transformations in organic chemistry, specific studies detailing the oxidation of this compound, including reaction conditions, yields, and selectivity, are not found in the surveyed literature.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base would likely form the corresponding tosylate. This tosylate could then be displaced by a variety of nucleophiles to introduce different functional groups at the 3-position. Alternatively, treatment with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would be expected to convert the alcohol to the corresponding chloride or bromide, respectively.

As with other transformations, while the general reactivity is predictable, the scientific literature does not provide specific examples of nucleophilic substitution reactions performed on this compound.

Cyclization Reactions Leading to Piperidine-Fused Systems

This compound, with its hydroxymethyl group, could potentially serve as a precursor for the synthesis of piperidine-fused heterocyclic systems. This would typically require the introduction of a second reactive group on the molecule that can participate in an intramolecular cyclization. For instance, if the phenyl group were to be functionalized with a suitable ortho-substituent, intramolecular cyclization could lead to the formation of a new ring fused to the piperidine core.

However, there are no specific examples in the literature of this compound being used as a starting material for the synthesis of piperidine-fused systems. The development of such cyclization strategies would require dedicated synthetic studies.

Hydrogenation of Pyridine (B92270) Derivatives to Piperidines

A common and effective method for the synthesis of piperidines is the catalytic hydrogenation of the corresponding pyridine derivatives. For the synthesis of this compound, a logical precursor would be (pyridin-3-yl)(phenyl)methanol, which would then require N-phenylation followed by reduction of the pyridine ring, or N-phenylation of a pyridinium salt derived from (pyridin-3-yl)(phenyl)methanol, followed by hydrogenation. The hydrogenation is typically carried out using catalysts such as platinum, palladium, or nickel under a hydrogen atmosphere.

While the hydrogenation of various pyridine derivatives to piperidines is a well-documented transformation, specific protocols and conditions for the synthesis of this compound via this route are not explicitly detailed in the available literature. General methods for the reduction of N-aryl pyridinium salts are known and would likely be applicable.

Advanced Analytical and Spectroscopic Characterization of 1 Phenylpiperidin 3 Yl Methanol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the detailed molecular structure of (1-Phenylpiperidin-3-yl)methanol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

Proton NMR (¹H-NMR) Analysis for Structural Elucidation

Proton NMR (¹H-NMR) provides critical information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within the molecule. In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the phenyl, piperidine (B6355638), and methanol (B129727) moieties are expected.

The aromatic protons of the N-phenyl group typically appear in the downfield region of the spectrum (δ 7.0–7.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the piperidine ring exhibit more complex splitting patterns and chemical shifts, generally appearing between δ 1.5 and δ 4.0 ppm. The protons alpha to the nitrogen atom (at the C2 and C6 positions) are shifted further downfield compared to the other ring protons. The hydroxymethyl (-CH₂OH) protons attached to the chiral center at C3 would likely appear as a multiplet, further complicated by diastereotopicity.

An illustrative breakdown of expected ¹H-NMR signals is presented below.

Proton Assignment Anticipated Chemical Shift (δ, ppm) Multiplicity
Phenyl (Ar-H)7.20 - 7.35Multiplet
Phenyl (Ar-H)6.85 - 7.00Multiplet
Piperidine (N-CH₂)3.60 - 3.80Multiplet
Methanol (CH₂-OH)3.45 - 3.60Multiplet
Piperidine (N-CH)3.00 - 3.20Multiplet
Piperidine (Ring-CH₂)1.60 - 2.10Multiplet
Methanol (-OH)Variable (Broad singlet)Broad Singlet

Note: This table is illustrative, based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 NMR (¹³C-NMR) Analysis for Carbon Framework Assignment

Complementing the ¹H-NMR data, Carbon-13 NMR (¹³C-NMR) spectroscopy is utilized to map the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, providing a count of non-equivalent carbons and information about their chemical environment.

The carbon atoms of the phenyl ring typically resonate between δ 115 and δ 150 ppm. The ipso-carbon, directly attached to the nitrogen, is found at the downfield end of this range. The carbons of the piperidine ring show signals in the aliphatic region, with the carbons adjacent to the nitrogen (C2, C6) appearing around δ 50-60 ppm. acs.org The carbon bearing the hydroxymethyl group (C3) and the methanol carbon itself (-CH₂OH) would be expected in the δ 60-70 ppm range due to the electronegativity of the attached oxygen atom. libretexts.org

A representative table of ¹³C-NMR chemical shifts is provided below.

Carbon Assignment Anticipated Chemical Shift (δ, ppm)
Phenyl (C-N)~148
Phenyl (Ar-C)129.5
Phenyl (Ar-C)120.0
Phenyl (Ar-C)116.5
Methanol (-C H₂OH)~65
Piperidine (N-C H₂)~53
Piperidine (Ring-C H₂)~28
Piperidine (Ring-C H)~38
Piperidine (Ring-C H₂)~25

Note: This table is illustrative and based on established chemical shift ranges for N-aryl piperidines and substituted methanols. libretexts.orgresearchgate.net

Correlation with Computational NMR Chemical Shift Values

The accuracy of structural assignments from experimental NMR data can be significantly enhanced by correlating the results with computationally predicted chemical shifts. mdpi.com Density Functional Theory (DFT) has become a powerful tool for predicting NMR spectra with a high degree of accuracy. nih.govnih.gov

By creating a 3D model of this compound, quantum mechanical calculations can be performed to compute the theoretical ¹H and ¹³C chemical shifts. acs.orgacs.org These predicted values are then compared against the experimental spectrum. A strong correlation between the calculated and observed shifts provides a high level of confidence in the proposed structure. Modern DFT methods, when combined with appropriate basis sets and solvent models, can predict ¹H chemical shifts with a mean absolute error of less than 0.2 ppm and ¹³C shifts with an error of less than 2 ppm. mdpi.com This correlation is particularly valuable for resolving ambiguities in complex spectra or confirming the structure of novel derivatives.

Atom Illustrative Experimental δ (ppm) Illustrative Computational δ (ppm) Difference (ppm)
¹³C: Phenyl (C-N)148.0148.5-0.5
¹³C: Methanol (-CH₂OH)65.064.7+0.3
¹³C: Piperidine (N-CH₂)53.053.6-0.6
¹H: Phenyl (ortho)6.956.90+0.05
¹H: Methanol (-CH₂OH)3.503.58-0.08

Note: The data in this table is hypothetical, designed to illustrate the typical correlation and minor deviations observed between experimental and DFT-predicted NMR values.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₂H₁₇NO), the expected monoisotopic mass can be calculated with high precision. When analyzed by HRMS, the observed mass of the molecular ion is compared to the theoretical mass. A close match confirms the molecular formula and rules out other potential formulas with the same nominal mass. researchgate.netnih.gov

Parameter Value
Molecular FormulaC₁₂H₁₇NO
Ion Type[M+H]⁺
Calculated Exact Mass192.13829 Da
Illustrative Observed Mass192.13851 Da
Mass Error1.14 ppm

Note: The observed mass and error are illustrative examples demonstrating the typical accuracy of HRMS analysis.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, and often thermally fragile, molecules like this compound. In ESI-MS, the analyte solution is sprayed through a charged capillary, creating a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. scielo.br

A key advantage of ESI is that it typically produces intact molecular ions with minimal fragmentation, most commonly the protonated molecule [M+H]⁺ in positive ion mode. mdpi.com This results in a clean mass spectrum where the primary peak corresponds to the molecular weight of the compound, simplifying spectral interpretation. The lack of significant fragmentation in the source makes ESI an ideal ionization method for coupling with HRMS to achieve precise molecular formula confirmation. researchgate.net

Vibrational Spectroscopy

FT-IR spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure. The most prominent is a broad band in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding.

The aromatic phenyl group presents sharp peaks corresponding to C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The piperidine ring and the methylene bridge show characteristic aliphatic C-H stretching vibrations between 3000 and 2850 cm⁻¹. The C-N stretching vibration of the tertiary amine in the piperidine ring is typically observed in the 1250-1020 cm⁻¹ region. Furthermore, the C-O stretching vibration of the primary alcohol can be identified in the 1050-1000 cm⁻¹ range researchgate.netnih.govresearchgate.net. The analysis of these characteristic frequencies allows for the unambiguous confirmation of the compound's functional groups. nih.gov

Interactive Table: Characteristic FT-IR Vibrational Frequencies for this compound
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3400–3200 (broad)O-H StretchHydroxyl (-OH)
3100–3000 (sharp)C-H StretchAromatic (Phenyl)
2950–2850C-H StretchAliphatic (Piperidine)
1600–1450C=C StretchAromatic Ring
1470–1430C-H BendAliphatic (CH₂)
1250–1020C-N StretchTertiary Amine (Piperidine)
1050–1000C-O StretchPrimary Alcohol

Complementing FT-IR, FT-Raman spectroscopy offers valuable information about the molecular vibrations, particularly for non-polar bonds. In the analysis of this compound, the symmetric vibrations of the phenyl ring are often more intense in the Raman spectrum than in the IR spectrum. The aromatic C=C stretching and ring breathing modes typically give rise to strong signals. The aliphatic C-H stretching and bending vibrations of the piperidine ring are also clearly observable. FT-Raman is particularly useful for studying the carbon skeleton of the molecule, providing a detailed vibrational fingerprint. researchgate.netnih.govnih.gov

Interactive Table: Key FT-Raman Shifts for this compound
Raman Shift (cm⁻¹)Vibration AssignmentMoiety
~3060Aromatic C-H StretchPhenyl Ring
~2940Aliphatic C-H StretchPiperidine Ring
~1600Aromatic C=C StretchPhenyl Ring
~1000Aromatic Ring BreathingPhenyl Ring
850-950C-N-C StretchPiperidine Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the absorption of the phenyl group. The spectrum, typically recorded in a solvent like methanol or ethanol, shows strong absorption bands in the UV region corresponding to π → π* transitions of the aromatic ring. biointerfaceresearch.com Weaker n → σ* transitions associated with the non-bonding electrons of the nitrogen and oxygen atoms occur at shorter wavelengths and may be obscured by the stronger aromatic absorptions researchgate.netnih.gov. The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity.

Interactive Table: Electronic Transitions of this compound
Wavelength (λ_max)Electronic TransitionChromophore
~200-220 nmπ → πPhenyl Ring (E-band)
~250-270 nmπ → πPhenyl Ring (B-band)
<200 nmn → σ*N and O Heteroatoms

Chromatographic Purity and Separation Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly utilized methods.

HPLC is a powerful technique for determining the purity of this compound. A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. nih.govnih.gov Detection is usually performed with a UV detector set to a wavelength where the phenyl group absorbs, such as 254 nm. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

For chiral derivatives of this compound, specialized chiral HPLC columns can be used to separate the enantiomers and determine the enantiomeric excess (ee) of the sample. google.com

Interactive Table: Typical HPLC Conditions for Piperidine Derivatives
ParameterCondition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile : Water with 0.1% TFA (Gradient elution) nih.gov
Flow Rate 0.8–1.0 mL/min nih.govnih.gov
Detector UV-Vis at 210, 254, or 280 nm nih.gov
Column Temperature 30°C nih.gov

TLC is a simple, rapid, and effective method for monitoring the progress of chemical reactions during the synthesis of this compound. nih.gov The technique utilizes a stationary phase, such as silica gel on an aluminum plate (e.g., silica gel 60 F254), and a liquid mobile phase. nih.gov By spotting the reaction mixture on the plate and developing it with an appropriate solvent system (eluent), the components of the mixture are separated based on their polarity.

The separation allows for a qualitative assessment of the consumption of starting materials and the formation of the product. Visualization of the spots is typically achieved under UV light (at 254 nm), which reveals UV-active compounds like the phenyl-containing starting materials and product. nih.gov Staining with reagents such as potassium permanganate (B83412) or ninhydrin can also be used for visualization. nih.gov The retention factor (R_f) value is calculated for each spot and is characteristic for a given compound in a specific eluent system.

Interactive Table: Example TLC Systems for Piperidine Derivatives
Stationary PhaseMobile Phase (Eluent)Visualization Method
Silica Gel 60 F254 nih.govEthyl Acetate / Hexanes (e.g., 1:1 to 4:1) nih.govUV light (254 nm), Potassium Permanganate Stain nih.gov
Silica GelMethanol / Chloroform (e.g., 3-10%) UV light, Iodine Vapor
Silica GelN-hexane / Methanol (7:3) unja.ac.idUV light

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. For organic molecules such as this compound and its derivatives, CHNS analysis provides the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). This data is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.

The theoretical elemental composition of this compound (C₁₂H₁₇NO) is:

Carbon (C): 75.35%

Hydrogen (H): 8.96%

Nitrogen (N): 7.32%

Oxygen (O): 8.36%

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
Carbon C 12.01 12 144.12 75.35%
Hydrogen H 1.008 17 17.136 8.96%
Nitrogen N 14.01 1 14.01 7.32%
Oxygen O 16.00 1 16.00 8.36%
Total 191.266 100.00%

Thermogravimetric Analysis/Differential Scanning Calorimetry (TG/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the physical and chemical properties of a material as a function of temperature. TGA measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as melting point, glass transition temperature, and crystallization events.

Specific TG/DSC data for this compound could not be located in the available scientific literature. However, the thermal analysis of piperidine-containing compounds is a valuable tool in materials science and pharmaceutical development to understand their thermal behavior, which is critical for determining storage conditions and processing parameters. For a crystalline solid like this compound, a typical DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The TGA curve would indicate the temperature at which the compound begins to decompose.

Table 2: Hypothetical Thermal Analysis Data for a this compound Derivative

Analysis Parameter Value Unit
DSC Melting Point (Tₘ) 150 - 160 °C
TGA Onset of Decomposition > 200 °C
TGA Mass Loss at 300°C < 5 %

Note: This table presents hypothetical data for illustrative purposes, as experimental data for the specified compound was not found.

Computational and Theoretical Investigations of 1 Phenylpiperidin 3 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular choice for computational chemists due to its favorable balance between accuracy and computational cost. nih.gov It is frequently used to predict a wide range of molecular properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like (1-phenylpiperidin-3-yl)methanol, which contains multiple rotatable bonds, this process is extended to a conformational analysis.

Researchers perform a potential energy surface (PES) scan by systematically rotating key dihedral angles to identify all possible stable conformers (isomers that can be interconverted by rotation around single bonds). indexcopernicus.compreprints.org The energies of these conformers are then calculated, typically using a DFT method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to identify the global minimum energy structure—the most stable conformation of the molecule. nih.govpreprints.org This optimized geometry is the starting point for all other computational property calculations. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been located. nih.gov

Vibrational Frequencies and Spectroscopic Data Correlation

Once the molecular geometry is optimized, theoretical vibrational frequencies can be calculated. This analysis predicts the positions of absorption bands in the infrared (IR) and Raman spectra of the molecule. By comparing the calculated frequencies with experimentally recorded spectra, researchers can validate the accuracy of the computed structure and gain detailed insight into the vibrational modes of the molecule. researchgate.netresearchgate.net

Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching, bending, or twisting of bonds. researchgate.net For this compound, this would involve identifying characteristic vibrations of the phenyl group, the piperidine (B6355638) ring, the C-N and C-O bonds, and the hydroxyl group. A good correlation between the theoretical and experimental spectra confirms the optimized structure and allows for a confident assignment of all vibrational bands. nih.gov

Electronic Properties: Frontier Molecular Orbitals (FMO: HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. numberanalytics.com The spatial distribution of the HOMO and LUMO indicates the likely sites for nucleophilic and electrophilic attacks, respectively. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to further quantify the molecule's reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is plotted onto the molecule's surface, using a color scale to represent different potential values. MEP analysis is invaluable for identifying the regions of a molecule that are rich or poor in electrons. researchgate.netnih.gov

Typically, red or yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.net Conversely, blue colors denote regions of positive potential, which are electron-poor and are the preferred sites for nucleophilic attack. researchgate.net Green areas represent neutral potential. For this compound, an MEP map would highlight the negative potential around the oxygen and nitrogen atoms and positive potentials around the hydrogen atoms, providing a clear guide to its intermolecular interaction sites. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, translating the complex wave function into the familiar language of Lewis structures (bonds, lone pairs, and antibonds). uni-muenchen.dewisc.edu It examines charge transfer interactions, known as hyperconjugation, between filled (donor) and vacant (acceptor) orbitals.

Nonlinear Optical (NLO) Properties

Nonlinear Optical (NLO) materials are of great interest for applications in modern technologies like optoelectronics and signal processing. nih.govnih.gov Computational methods, particularly DFT, are used to predict the NLO response of molecules. Key NLO properties include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

A high hyperpolarizability value indicates a strong NLO response. This property is often found in molecules with significant intramolecular charge transfer (ICT), typically those with electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov For this compound, calculations would determine these NLO parameters to assess its potential as an NLO material. A large calculated β value would suggest that the molecule could be a candidate for applications requiring second-harmonic generation. nih.gov

Mulliken Charge Analysis

Mulliken population analysis is a fundamental computational method used to estimate the partial atomic charges within a molecule. wikipedia.orglibretexts.org This approach partitions the total electron density among the constituent atoms, providing insights into the electronic distribution, chemical reactivity, and intermolecular interactions. libretexts.orgchemrxiv.org The calculation of Mulliken charges is derived from the molecular orbital wave function, typically obtained from methods like Density Functional Theory (DFT). youtube.com

For this compound, a Mulliken charge analysis would be instrumental in characterizing its electrostatic properties. The analysis would quantify the partial positive and negative charges on each atom, highlighting the most electrophilic and nucleophilic sites. It is expected that the nitrogen atom of the piperidine ring and the oxygen atom of the methanol (B129727) group, being highly electronegative, would possess significant negative partial charges. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to carbons adjacent to the nitrogen would exhibit partial positive charges. This charge distribution is critical for understanding how the molecule might engage in electrostatic interactions, such as hydrogen bonding, with biological receptors. rsc.org

The results of a Mulliken charge analysis are highly dependent on the basis set used in the calculation, a known limitation of the method. wikipedia.org Despite this, it remains a valuable tool for a qualitative understanding of charge distribution. chemrxiv.org

Table 1: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound

AtomElementLocationExpected Partial Charge (a.u.)Rationale
N1NitrogenPiperidine RingNegativeHigh electronegativity
O1OxygenMethanol GroupNegativeHigh electronegativity
H(O1)HydrogenHydroxyl GroupPositiveAttached to electronegative oxygen
C(phenyl)CarbonPhenyl RingVariable (Slightly Negative/Positive)Influenced by aromatic system and substituent
C3CarbonPiperidine RingSlightly PositiveAdjacent to electronegative N and substituted with O
H(N-adj)HydrogenPiperidine RingPositiveAdjacent to electronegative nitrogen

Note: The values in this table are illustrative examples based on chemical principles. Actual values would be derived from quantum chemical calculations.

Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. mdpi.com Exploring the PES is crucial for identifying the most stable three-dimensional conformations (local and global minima) and the transition states that connect them. mdpi.com For a flexible molecule like this compound, which has multiple rotatable bonds, the conformational landscape can be complex.

A PES analysis would typically involve systematically changing key dihedral angles—such as the one connecting the phenyl ring to the piperidine nitrogen and the one involving the methanol group—and calculating the energy at each point. This process maps out the energy barriers to rotation and identifies low-energy, stable conformers. The resulting information is vital for subsequent molecular docking studies, as the biological activity of a ligand is often dictated by its ability to adopt a specific low-energy conformation (a bioactive conformation) that fits optimally into a receptor's binding site. Computational strategies for exploring a PES can range from systematic grid scans to more advanced methods like simulated annealing or evolutionary algorithms, often beginning with semi-empirical methods and refining key structures with higher levels of theory like DFT. mdpi.com

Molecular Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a macromolecular target, such as a protein or enzyme. nih.govresearchgate.net This method involves sampling a multitude of possible conformations and orientations of the ligand within the target's binding site and scoring them based on a function that approximates the free energy of binding. researchgate.net For this compound, docking studies are essential for hypothesis generation regarding its potential biological targets and mechanism of action.

Protein-Ligand Interaction Analysis

Following a docking simulation, a detailed analysis of the protein-ligand interactions is performed to understand the molecular basis of binding. researchgate.net These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, ionic bonds (salt bridges), π-π stacking, and van der Waals forces. rsc.orgresearchgate.net

For this compound, the key structural features that would be analyzed are:

The Piperidine Nitrogen: This nitrogen is basic and would likely be protonated at physiological pH. It can act as a hydrogen bond acceptor in its neutral state or, more commonly, form a strong ionic interaction with a negatively charged amino acid residue like aspartate or glutamate (B1630785) in the receptor. nih.gov

The Phenyl Ring: This aromatic ring can engage in hydrophobic interactions with nonpolar residues (e.g., leucine, isoleucine, valine) and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

The Hydroxyl Group: The methanol moiety is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor (with its hydrogen) and an acceptor (with its oxygen). rsc.org

Table 2: Potential Protein-Ligand Interactions for this compound

Interacting Group of LigandInteraction TypePotential Interacting Amino Acid Residues
Protonated Piperidine NitrogenIonic Bond / Salt BridgeAspartic Acid (ASP), Glutamic Acid (GLU)
Piperidine Nitrogen (neutral)Hydrogen Bond (Acceptor)Serine (SER), Threonine (THR), Tyrosine (TYR)
Phenyl RingHydrophobic InteractionLeucine (LEU), Valine (VAL), Alanine (ALA)
Phenyl Ringπ-π StackingPhenylalanine (PHE), Tyrosine (TYR), Tryptophan (TRP)
Hydroxyl Group (-OH)Hydrogen Bond (Donor/Acceptor)ASP, GLU, SER, Histidine (HIS), Asparagine (ASN)

Binding Mode Elucidation with Specific Receptors and Enzymes

The phenylpiperidine scaffold is a well-known pharmacophore found in ligands for several important classes of receptors. nih.govpainphysicianjournal.com Based on existing literature for analogous compounds, likely biological targets for this compound include:

Opioid Receptors (μ, δ, κ): Phenylpiperidines are the core structure of potent opioids like fentanyl and meperidine. nih.govpainphysicianjournal.com Docking into the crystal structure of the mu-opioid receptor could reveal if the compound adopts a binding pose similar to known agonists or antagonists.

Sigma Receptors (σ₁ and σ₂): Many piperidine and piperazine (B1678402) derivatives exhibit high affinity for sigma receptors, which are implicated in various neurological processes and are targets for treating pain and neurodegenerative diseases. nih.govnih.gov Computational studies on these receptors could elucidate a potential binding mode.

Dopamine (B1211576) Receptors (e.g., D₂, D₃): N-phenylpiperazine analogs have been investigated as selective ligands for dopamine receptor subtypes, making these receptors plausible targets. nih.gov

Prediction of Inhibitory Activity against Biological Targets

One of the primary goals of molecular docking is to predict the binding affinity of a ligand for a target, which is often correlated with its biological activity (e.g., inhibitory constant Kᵢ or half-maximal inhibitory concentration IC₅₀). nih.gov The docking score, typically expressed in kcal/mol, represents an estimation of the binding free energy. A lower (more negative) docking score implies a stronger, more favorable interaction and suggests a higher potential for inhibitory activity. researchgate.netnih.gov

By docking this compound against a panel of potential targets, its selectivity profile can be predicted. clinmedkaz.orgclinmedkaz.org For instance, if the compound shows a significantly better docking score for the σ₁ receptor compared to the μ-opioid receptor, it might be predicted to be a more potent and selective σ₁ ligand. These predictions provide a rational basis for prioritizing which compounds to synthesize and test in experimental assays. clinmedkaz.org

Table 3: Illustrative Docking Scores and Predicted Activity for this compound

Target ProteinPDB ID (Example)Predicted Binding Energy (kcal/mol)Predicted Inhibitory Potential
Mu-Opioid Receptor5C1M-8.5High
Sigma-1 (σ₁) Receptor6DK1-9.2Very High
Sigma-2 (σ₂) Receptor7X38-7.8Moderate
Dopamine D₃ Receptor3PBL-8.1High

Note: These docking scores are hypothetical and for illustrative purposes. Actual values depend on the specific protein structure and docking software used.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Stability

While molecular docking provides a static snapshot of a protein-ligand complex, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time. nih.govacs.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a more realistic representation of the complex in a simulated physiological environment (e.g., in a water box with ions at a specific temperature). nih.gov

For a promising docking pose of this compound with a receptor, an MD simulation (typically run for nanoseconds to microseconds) is performed to validate the stability of the predicted binding mode. Key parameters are analyzed to assess stability: researchgate.net

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, low, and converging RMSD value for the ligand indicates that it remains bound in its initial docked pose without significant deviation. nih.gov

Root-Mean-Square Fluctuation (RMSF): This metric measures the fluctuation of individual amino acid residues, helping to identify which parts of the protein interact with the ligand and which remain flexible.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking pose is tracked throughout the simulation. Stable hydrogen bonds that are maintained for a high percentage of the simulation time lend strong support to the predicted binding mode.

A stable complex in an MD simulation, characterized by low RMSD and persistent key interactions, increases the confidence in the docking results and suggests that the compound is likely to be an effective inhibitor or ligand for the target. nih.govnih.gov

Table 4: Key Parameters in MD Simulation Analysis of a Protein-Ligand Complex

ParameterDescriptionIndication of Stability
RMSD of LigandMeasures the deviation of the ligand's position from the initial docked pose.Low, stable value (e.g., < 2-3 Å) over the simulation time.
RMSD of ProteinMeasures the deviation of the protein's backbone from the initial structure.Reaches a stable plateau, indicating the protein structure has equilibrated.
RMSF of ResiduesMeasures the fluctuation of individual amino acid residues.Low fluctuation in binding site residues indicates stable ligand interaction.
Hydrogen BondsTracks the number and occupancy of hydrogen bonds between ligand and protein.High occupancy (>50%) of key hydrogen bonds throughout the simulation.
Radius of Gyration (Rg)Measures the compactness of the protein.A stable Rg value indicates the protein is not unfolding. researchgate.net

Structure Activity Relationship Sar Studies on 1 Phenylpiperidin 3 Yl Methanol Analogues

Impact of Structural Modifications on Biological Activity and Receptor Binding

The biological activity and receptor binding profile of (1-Phenylpiperidin-3-yl)methanol analogues are highly sensitive to structural modifications of both the piperidine (B6355638) and the phenyl rings. The phenylpiperidine core acts as a versatile scaffold, and alterations can lead to a range of pharmacological effects, including potent central nervous system activity. painphysicianjournal.com

Research into related piperidine derivatives has demonstrated that modifications can significantly influence receptor affinity and selectivity. For instance, in a series of 3-phenoxypropyl piperidine analogues developed as ORL1 (NOP) receptor agonists, exploration of the 3-phenoxypropyl region led to the identification of potent and selective compounds. nih.gov This highlights the importance of the substituent at the piperidine nitrogen.

Furthermore, studies on N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides as M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists revealed that even subtle changes, such as the length of an N-alkyl chain, can impact activity, though the SAR for this particular series was found to be relatively shallow. nih.gov In another example, the synthesis of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives as CCR3 antagonists showed that the 6-fluoro-2-naphthylmethyl moiety was critical for inhibitory activity.

The following table summarizes the impact of structural modifications on the biological activity of selected piperidine derivatives, providing insights that can be extrapolated to the this compound scaffold.

Scaffold/Series Modification Impact on Biological Activity Receptor Target
3-Phenoxypropyl piperidine analoguesExploration of the 3-phenoxypropyl regionIdentification of potent and selective agonistsORL1 (NOP) receptor
N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamidesVariation of the N-alkyl chainShallow SAR, with an N-propyl congener showing reasonable activityM1 mAChR
N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamidesPresence of 6-fluoro-2-naphthylmethyl moietyEssential for inhibitory activityCCR3

Stereochemical Influence on Pharmacological Profiles

Stereochemistry plays a pivotal role in the pharmacological profile of chiral drugs, and this compound, which contains a chiral center at the 3-position of the piperidine ring, is no exception. The spatial arrangement of substituents can dramatically affect how a molecule interacts with its biological target. researchgate.net Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, as they can interact differently with the chiral environment of the body, such as receptors and enzymes.

The significance of stereochemistry is well-documented in the broader class of phenylpiperidine derivatives. For example, in the case of the potent opioid analgesic ohmefentanyl, which has three chiral centers, the different stereoisomers display vast differences in analgesic activity and receptor binding affinity. This underscores that a specific stereoconfiguration is often required for optimal interaction with the receptor.

While specific studies focusing solely on the enantiomers of this compound are not extensively detailed in the provided context, the principles of stereopharmacology strongly suggest that the (R) and (S) enantiomers would likely exhibit different biological activities. The differential binding of enantiomers to their receptors can lead to one being more active (the eutomer) while the other may be less active or even inactive (the distomer). researchgate.net

The table below illustrates the general principles of stereochemical influence on the pharmacological profiles of chiral compounds.

Stereochemical Aspect Description Potential Pharmacological Implication
EnantiomersNon-superimposable mirror images of a chiral molecule.Can have different potencies, efficacies, and toxicities.
DiastereomersStereoisomers that are not mirror images.Generally have different physical and chemical properties, leading to distinct pharmacological profiles.
Chiral CentersAn atom in a molecule that is bonded to four different groups.The absolute configuration (R or S) at a chiral center can determine the molecule's fit with its biological target.

Derivatization Strategies for Enhanced Bioactivity and Selectivity

Derivatization is a key strategy in medicinal chemistry to enhance the bioactivity and selectivity of a lead compound. For this compound, derivatization can be approached by modifying the phenyl ring, the piperidine nitrogen, or the hydroxymethyl group at the 3-position. Such modifications aim to optimize interactions with the target receptor, improve pharmacokinetic properties, and reduce off-target effects. researchgate.netnih.gov

Strategies for enhancing bioactivity can include:

Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and influence its binding affinity.

Modification of the Piperidine Nitrogen: Alkylation or acylation at the piperidine nitrogen can impact the compound's basicity and lipophilicity, which are crucial for receptor interaction and crossing biological membranes.

Esterification or Etherification of the Hydroxymethyl Group: Converting the alcohol to an ester or ether can change the compound's polarity and its ability to form hydrogen bonds, potentially leading to altered receptor binding or improved metabolic stability.

For instance, the development of selective M1 mAChR antagonists from an N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffold was achieved through an iterative analog library approach, demonstrating a clear derivatization strategy. nih.gov Similarly, the synthesis of potent ORL1 receptor agonists from 3-phenoxypropyl piperidine analogues involved exploring modifications around the 3-phenoxypropyl region. nih.gov

The following table outlines some derivatization strategies and their potential outcomes for enhancing the bioactivity and selectivity of piperidine-based compounds.

Derivatization Strategy Target Moiety Potential Outcome Example Application
SubstitutionPhenyl RingAltered electronic properties, improved binding affinityIntroduction of fluoro groups to enhance potency.
N-Alkylation/AcylationPiperidine NitrogenModified basicity and lipophilicity, enhanced receptor interactionSynthesis of N-propyl congener in M1 antagonists. nih.gov
Esterification/EtherificationHydroxymethyl GroupChanged polarity, altered hydrogen bonding capacity, improved metabolic stabilityConversion to esters to act as prodrugs.

Future Directions in 1 Phenylpiperidin 3 Yl Methanol Research

Design and Synthesis of Novel Analogues with Improved Efficacy and Specificity

The core strategy for advancing (1-Phenylpiperidin-3-yl)methanol-based drug discovery lies in the rational design and synthesis of novel analogues. By systematically modifying the phenyl and piperidine (B6355638) rings, as well as the methanol (B129727) group, chemists can fine-tune the molecule's properties to enhance its interaction with biological targets, thereby improving efficacy and reducing off-target effects.

Structure-activity relationship (SAR) studies are fundamental to this process. For instance, research on related piperidine derivatives has shown that substitutions on the phenyl ring can significantly impact biological activity. The introduction of various functional groups, such as halogens, alkyls, or methoxy (B1213986) groups, can alter the electronic and steric properties of the molecule, leading to changes in binding affinity and selectivity for specific receptors or enzymes.

Furthermore, modifications to the piperidine ring are a key area of exploration. Altering the substitution pattern or introducing conformational constraints can lead to analogues with improved pharmacokinetic profiles and enhanced target engagement. The synthesis of such analogues often involves multi-step reaction sequences, which may include techniques like reductive amination, cyclization reactions, and various cross-coupling methodologies to build molecular diversity.

A critical aspect of this synthetic effort is the generation of stereochemically pure isomers. The chiral center at the 3-position of the piperidine ring means that this compound and its derivatives can exist as different enantiomers, which may exhibit distinct pharmacological properties. The development of stereoselective synthetic routes is therefore crucial for isolating the more active and safer enantiomer.

Exploration of Untapped Therapeutic Applications

While the initial therapeutic focus for piperidine-containing compounds has often been in areas like neuroscience and oncology, the this compound scaffold holds potential for a much broader range of applications. A key future direction will be the systematic screening of new analogues against a diverse array of biological targets to uncover previously unknown therapeutic opportunities.

One promising avenue is in the field of infectious diseases. For example, some piperidine derivatives have demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. By exploring analogues of this compound, researchers may identify novel antibacterial agents with unique mechanisms of action, which is critical in the face of rising antibiotic resistance.

Another area of interest is in the treatment of inflammatory diseases. The modulation of various signaling pathways involved in inflammation by small molecules is a well-established therapeutic strategy. Screening this compound derivatives for their ability to inhibit key inflammatory mediators could lead to the discovery of new anti-inflammatory drugs.

Furthermore, the potential for these compounds to act as modulators of ion channels or G-protein coupled receptors (GPCRs) opens up possibilities in cardiovascular and metabolic diseases. High-throughput screening campaigns, coupled with detailed pharmacological profiling, will be instrumental in identifying lead compounds for these untapped therapeutic areas.

Advanced Computational Modeling for De Novo Drug Design and Optimization

The integration of advanced computational modeling is set to revolutionize the design and optimization of this compound-based drug candidates. In silico techniques can significantly accelerate the drug discovery process by predicting the binding affinity and selectivity of virtual compounds before they are synthesized, thereby saving time and resources.

De novo drug design algorithms can generate novel molecular structures that are predicted to fit into the binding site of a specific biological target. Starting with the this compound scaffold, these programs can explore vast chemical space to suggest modifications that are likely to enhance potency and specificity.

Molecular docking simulations are used to predict the binding mode and affinity of a ligand to its target protein. By docking a library of virtual this compound analogues into the active site of a receptor or enzyme, researchers can prioritize the most promising candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. By analyzing the relationship between the chemical structures of a series of compounds and their biological activities, QSAR models can predict the activity of new, unsynthesized analogues. This allows for the rational design of more potent compounds.

These computational approaches, when used in an iterative cycle with experimental validation, can guide the optimization of lead compounds with greater efficiency and precision.

Multidisciplinary Approaches Integrating Chemical Biology and Pharmacology

A holistic understanding of the therapeutic potential of this compound and its derivatives requires a multidisciplinary approach that seamlessly integrates chemical biology and pharmacology. This synergy is essential for elucidating the mechanism of action, identifying novel biological targets, and translating preclinical findings into clinical applications.

Chemical biology offers powerful tools to probe the interactions of small molecules with biological systems. The development of chemical probes based on the this compound scaffold is a key strategy. These probes, which may incorporate reporter tags such as fluorescent dyes or biotin, can be used to visualize the localization of the compound within cells, identify its binding partners through techniques like affinity chromatography and mass spectrometry, and study its effects on cellular pathways.

Q & A

Basic: What are the key considerations for synthesizing (1-Phenylpiperidin-3-yl)methanol with high purity?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution. For example:

  • Step 1 : React piperidin-3-ylmethanol derivatives with phenyl-containing electrophiles (e.g., benzyl halides) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts. Ethanol or dichloromethane are common solvents; palladium catalysts may enhance efficiency .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (≥98% purity threshold) .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Identify characteristic peaks (e.g., benzylic protons at δ 7.2–7.4 ppm, piperidine ring protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of –OH or phenyl groups) .
  • X-ray Crystallography : Resolve stereochemistry if chiral centers are present .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • GHS Classification : Prioritize hazard identification (e.g., acute toxicity H302, skin irritation H315) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact .
  • First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent symptoms .

Advanced: How does the substitution pattern on the piperidine ring influence the compound’s biological activity?

Methodological Answer:

  • Comparative Analysis : Replace the phenyl group with fluorinated or chlorinated analogs (e.g., 3-fluoro or 2,6-dichloro derivatives) to study steric/electronic effects .
  • Bioactivity Assays : Test binding affinity to CNS targets (e.g., σ receptors) via radioligand displacement assays .
  • Data Interpretation : Correlate logP values (lipophilicity) with membrane permeability using Caco-2 cell models .

Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies, focusing on variables like enantiomeric purity (e.g., (R)- vs. (S)-isomers) .
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate confounding factors .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to validate hypothesized binding modes against conflicting results .

Advanced: What strategies optimize solubility for in vitro studies?

Methodological Answer:

  • Solvent Screening : Test DMSO, PBS (pH 7.4), or cyclodextrin-based solutions. Monitor solubility via dynamic light scattering (DLS) .
  • Derivatization : Introduce polar groups (e.g., –COOH, –NH₂) via ester hydrolysis or amidation .
  • Co-Solvency : Use ethanol/water mixtures (≤5% v/v ethanol) to balance solubility and cytotoxicity .

Advanced: How to separate enantiomers of this compound?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak® IA columns with hexane/isopropanol (90:10) mobile phase .
  • Crystallization : Employ diastereomeric salt formation with L-tartaric acid .
  • Enzymatic Resolution : Lipase-catalyzed acetylation to selectively modify one enantiomer .

Advanced: What computational tools predict the compound’s metabolic stability?

Methodological Answer:

  • In Silico Tools : Use SwissADME to predict CYP450 interactions or MetaPrint2D for metabolite identification .
  • MD Simulations : Run GROMACS simulations to assess hepatic microsomal stability .
  • Validation : Compare predictions with in vitro microsomal incubation data (e.g., t½ > 30 mins desirable) .

Advanced: How to assess the compound’s stability under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies : Incubate at pH 1–13 (HCl/NaOH buffers, 37°C) for 24–72 hours .
  • Analytical Monitoring : Track degradation via UPLC-MS; identify products (e.g., hydrolyzed piperidine rings) .
  • Kinetic Modeling : Calculate kobs (observed rate constant) to quantify pH-dependent degradation .

Advanced: What are the best practices for scaling up synthesis without compromising yield?

Methodological Answer:

  • Process Optimization : Use flow chemistry for exothermic reactions (e.g., Grignard additions) to improve heat dissipation .
  • Catalyst Recycling : Immobilize Pd/C on mesoporous silica for reuse in hydrogenation steps .
  • Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to identify critical process parameters (e.g., stirring rate, reagent stoichiometry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.